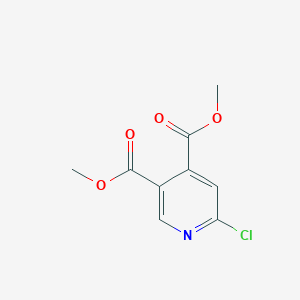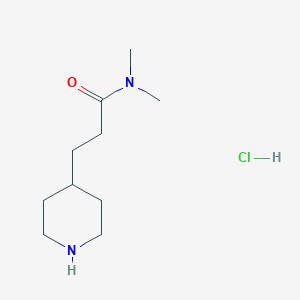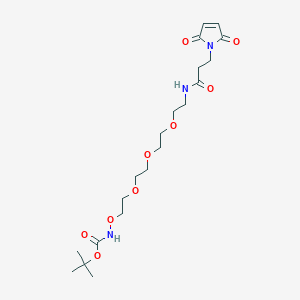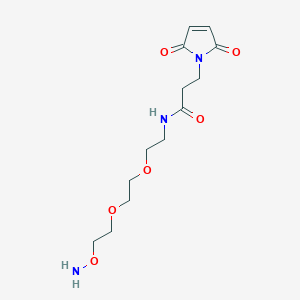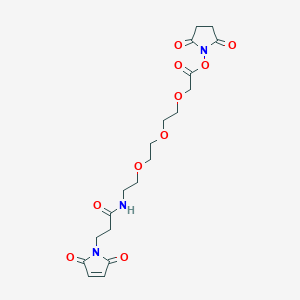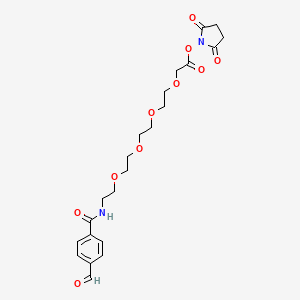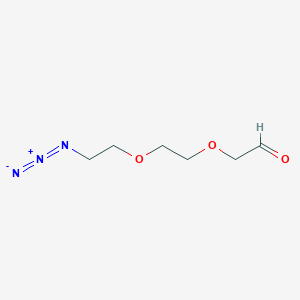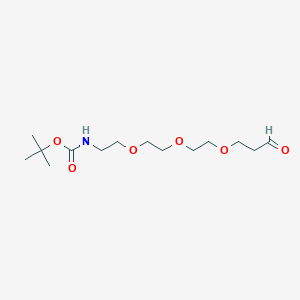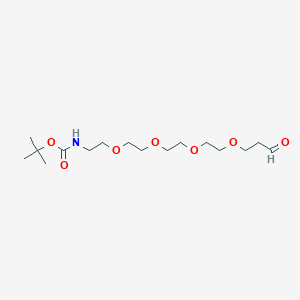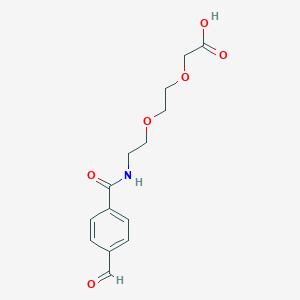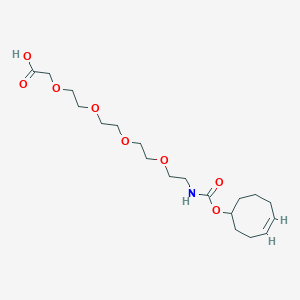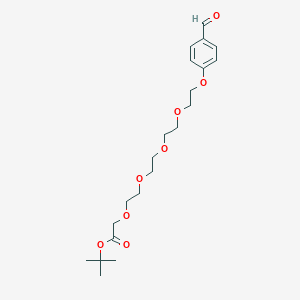
Ald-benzyl-PEG5-CH2 tBu-ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-benzyl-PEG5-CH2 tBu-ester: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. These linkers are widely used in various chemical and biological applications due to their ability to improve solubility and reduce aggregation. The compound has the chemical formula C21H32O8 and a molecular weight of 412.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-benzyl-PEG5-CH2 tBu-ester typically involves the reaction of benzyl aldehyde with PEG5 and t-butyl ester under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ald-benzyl-PEG5-CH2 tBu-ester can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ald-benzyl-PEG5-CH2 tBu-ester has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Employed in the development of drug delivery systems .
Biology:
- Utilized in the modification of biomolecules to improve their solubility and stability.
- Applied in the conjugation of proteins and peptides for various biological studies .
Medicine:
- Used in the formulation of targeted drug delivery systems.
- Employed in the development of antibody-drug conjugates (ADCs) for cancer therapy .
Industry:
- Applied in the production of advanced materials with improved properties.
- Used in the development of controlled release systems for various industrial applications .
Mechanism of Action
The mechanism of action of Ald-benzyl-PEG5-CH2 tBu-ester involves its ability to form stable yet reversible linkages with various molecules. The aldehyde group can react with amines to form Schiff bases, while the ester group can undergo hydrolysis to release the active compound. These reactions enable the compound to exert its effects by targeting specific molecular pathways and improving the solubility and stability of the conjugated molecules .
Comparison with Similar Compounds
- Ald-benzyl-PEG3-CH2 tBu-ester
- Ald-benzyl-PEG7-CH2 tBu-ester
- Ald-benzyl-PEG10-CH2 tBu-ester
Comparison:
- Ald-benzyl-PEG5-CH2 tBu-ester has a PEG chain length of 5, which provides a balance between solubility and stability.
- Ald-benzyl-PEG3-CH2 tBu-ester has a shorter PEG chain, which may result in lower solubility but higher stability.
- Ald-benzyl-PEG7-CH2 tBu-ester and Ald-benzyl-PEG10-CH2 tBu-ester have longer PEG chains, which may improve solubility but reduce stability .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O8/c1-21(2,3)29-20(23)17-27-13-12-25-9-8-24-10-11-26-14-15-28-19-6-4-18(16-22)5-7-19/h4-7,16H,8-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWPTKZPHVHOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
